molecular formula C5H10ClN B11755466 4-Azaspiro[2.3]hexane hydrochloride CAS No. 2306269-03-2

4-Azaspiro[2.3]hexane hydrochloride

Cat. No.: B11755466
CAS No.: 2306269-03-2
M. Wt: 119.59 g/mol
InChI Key: AFPCWJDGMTZBLT-UHFFFAOYSA-N
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Description

Evolution of Spirocyclic Scaffolds in Organic and Medicinal Chemistry

For many years, the field of medicinal chemistry was dominated by flat, aromatic structures. However, an increasing interest in compounds with greater three-dimensionality and a higher proportion of sp³-hybridized atoms has led to a surge in the exploration of spirocyclic scaffolds. tandfonline.com These structures, in which two rings are connected by a single common atom, have been known for over six decades but are now experiencing a renaissance. tandfonline.com The shift away from planar molecules is driven by the observation that increased three-dimensionality often correlates with improved physicochemical properties and better pharmacokinetic profiles. tandfonline.com

The incorporation of a spirocyclic moiety can offer several advantages in drug design. It can rigidly constrain the conformation of a molecule, which may enhance its binding affinity for a biological target and reduce off-target interactions. tandfonline.com This strategy has been successfully employed to optimize the selectivity of drug candidates. tandfonline.com Furthermore, the novelty of spirocyclic structures is valuable for creating new intellectual property. core.ac.uk The growing availability of commercial spirocyclic building blocks and fragment libraries has further enabled chemists to move beyond traditional "flatland" chemistry and leverage the unique properties of these scaffolds. tandfonline.com

Table 1: Advantages of Incorporating Spirocyclic Scaffolds in Chemical Design

Feature Benefit Source
Increased Three-Dimensionality (Fsp³) Correlates with improved physicochemical and pharmacokinetic (PK) properties. tandfonline.com
Conformational Restriction Reduces the entropy penalty upon binding to a target, potentially increasing potency. core.ac.uk
Improved Selectivity A rigid structure can decrease off-target interactions, leading to fewer side effects. tandfonline.comcore.ac.uk
Structural Novelty Provides access to unexplored chemical space and opportunities for new patents. core.ac.uknih.gov

Significance of Small Strained Heterocycles: The Case of Spiro[2.3]hexanes

The 4-Azaspiro[2.3]hexane structure contains both a three-membered cyclopropane (B1198618) ring and a four-membered azetidine (B1206935) ring. Small, strained heterocyclic molecules are of significant interest in organic synthesis. ic.ac.uk The inherent ring strain in these structures is a powerful driving force that can be harnessed to promote reactivity through "strain-release". nih.gov This concept allows strained molecules that are otherwise stable to become highly reactive in specifically designed chemical transformations. nih.gov

Three- and four-membered heterocycles, such as epoxides, aziridines, and azetidines, are valuable synthetic intermediates due to the high angle strain in their rings, which makes them more reactive than their unstrained counterparts. ic.ac.ukmsu.edu Their reactions are often characterized by ring-opening, ring-expansion, or domino processes that allow for the construction of more complex molecular architectures. nih.gov Nitrogen-containing heterocycles (aza-heterocycles) are particularly important, as they are ubiquitous structural motifs in pharmaceuticals, found in a significant percentage of top-selling drugs. nih.gov The 4-Azaspiro[2.3]hexane scaffold, which combines a strained carbocycle with a strained aza-heterocycle, thus represents a building block with significant potential for synthetic diversification.

Research Landscape and Foundational Studies of 4-Azaspiro[2.3]hexane

Despite the interest in both spirocycles and strained rings, the 4-azaspiro[2.3]hexane scaffold has been relatively underexplored in the scientific literature compared to its isomers, such as 5-azaspiro[2.3]hexane. chemrxiv.org However, recent studies have highlighted its potential as a valuable building block, particularly as a bioisostere for the commonly used piperidine (B6355638) ring. chemrxiv.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

A foundational 2024 study described an efficient, multigram-scale synthesis of 4-azaspiro[2.3]hexane derivatives. nih.gov The synthetic route involves a Tebbe olefination of an N-Boc-protected 2-azetidinone, followed by a cyclopropanation of the resulting exocyclic methylene (B1212753) intermediate. nih.gov This work provided the first scalable access to this scaffold, enabling a more thorough investigation of its properties. nih.gov

To illustrate the potential of these derivatives for isosteric replacement in drug discovery, the researchers performed detailed physicochemical and structural characterization. nih.gov They measured key properties such as basicity (pKa) and lipophilicity (LogP) and conducted X-ray diffraction studies to understand its three-dimensional structure. nih.gov This foundational data is crucial for guiding the incorporation of the 4-azaspiro[2.3]hexane scaffold into larger, more complex molecules. nih.gov Further research has focused on developing synthetic pathways to 6-functionalized 4-azaspiro[2.3]hexanes, aiming to create versatile motifs for medicinal chemistry and chemical biology. chemrxiv.org

Table 2: Physicochemical Properties of N-Substituted 4-Azaspiro[2.3]hexane Derivatives

N-Substituent pKa cLogP
Boc (tert-Butoxycarbonyl) N/A 2.06
Bz (Benzoyl) N/A 1.80
H (Hydrochloride Salt) 9.55 0.82

Data sourced from a 2024 study on the synthesis and evaluation of 4-azaspiro[2.3]hexane derivatives. nih.gov

Scope and Objectives of Academic Inquiry

The current academic inquiry into 4-Azaspiro[2.3]hexane hydrochloride and its derivatives is focused on unlocking the potential of this "overlooked" piperidine isostere. nih.gov A primary objective is to expand the synthetic toolkit to allow for the creation of a diverse library of functionalized 4-azaspiro[2.3]hexane building blocks. chemrxiv.org This involves exploring new ring-closure methodologies and functionalization strategies that are efficient and scalable. chemrxiv.org

A further goal is to systematically investigate the impact of incorporating this scaffold into known bioactive molecules. Researchers aim to compare the physicochemical and pharmacological properties of 4-azaspiro[2.3]hexane-containing compounds with their piperidine-containing counterparts. This will help to validate its utility as a bioisostere and define the contexts in which it offers the most significant advantages. The unique conformational rigidity and vectoral orientation of substituents on the 4-azaspiro[2.3]hexane core provide an opportunity to fine-tune molecular shape for optimal interaction with biological targets. As synthetic accessibility improves, the scope of research is expected to broaden, positioning this scaffold as a valuable new tool in the design of next-generation chemical probes and therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2306269-03-2

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

4-azaspiro[2.3]hexane;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-2-5(1)3-4-6-5;/h6H,1-4H2;1H

InChI Key

AFPCWJDGMTZBLT-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN2.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Azaspiro 2.3 Hexane Hydrochloride and Its Derivatives

Strategic Approaches to the 4-Azaspiro[2.3]hexane Core

The construction of the 4-azaspiro[2.3]hexane core can be achieved through various synthetic strategies, each offering distinct advantages in terms of starting material availability, efficiency, and substituent compatibility.

Tebbe Olefination and Subsequent Cyclopropanation Strategies

A prominent and effective strategy for synthesizing the 4-azaspiro[2.3]hexane framework involves a two-step sequence commencing with the Tebbe olefination of a protected 2-azetidinone, followed by cyclopropanation of the resulting exocyclic methylene (B1212753) intermediate. acs.orgnih.gov This approach has proven to be a reliable method for accessing the core structure.

The process typically begins with an N-protected 2-azetidinone, such as N-Boc-2-azetidinone. This starting material undergoes olefination using the Tebbe reagent or, more commonly, the Petasis reagent (Cp₂Ti(CH₃)₂), to generate the corresponding 1-(tert-butoxycarbonyl)-4-methyleneazetidine. acs.org The Petasis reagent is often favored due to its greater stability and ease of handling compared to the Tebbe reagent. organic-chemistry.org Subsequent cyclopropanation of this methyleneazetidine intermediate, often employing diiodomethane (B129776) and a zinc-copper couple (Simmons-Smith reaction), yields the desired N-Boc-4-azaspiro[2.3]hexane. acs.orgnih.gov This method has been successfully applied to produce the target compound on a multigram scale. acs.orgnih.gov

Starting MaterialReagentsIntermediateFinal ProductScale
N-Boc-2-azetidinone1. Petasis Reagent (Cp₂Ti(CH₃)₂) 2. CH₂I₂/Zn(Cu)1-(tert-butoxycarbonyl)-4-methyleneazetidineN-Boc-4-azaspiro[2.3]hexaneUp to 52 g acs.orgnih.gov

Corey–Chaikovsky Reaction in Spiro[2.3]hexane Synthesis

The Corey–Chaikovsky reaction provides an alternative and powerful method for the formation of three-membered rings, including the cyclopropane (B1198618) ring of the spiro[2.3]hexane system. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone. wikipedia.org In the context of spiro[2.3]hexane synthesis, the reaction would typically involve the reaction of a sulfur ylide with a suitable cyclobutanone (B123998) or azetidinone precursor bearing an exocyclic double bond.

The mechanism proceeds via the nucleophilic attack of the ylide on the carbonyl or imine, followed by an intramolecular displacement of the sulfonium (B1226848) leaving group to form the cyclopropane ring. wikipedia.org The choice of sulfur ylide is crucial; dimethyloxosulfonium methylide (Corey-Chaikovsky reagent) and dimethylsulfonium methylide are commonly used. organic-chemistry.orgyoutube.com The Corey-Chaikovsky reaction is known for its diastereoselectivity, often favoring the trans product. wikipedia.org This method offers a valuable alternative to traditional cyclopropanation reactions and has been employed in the synthesis of various complex molecules. wikipedia.org

[2+2] Cycloaddition Approaches to Azetidine (B1206935) Precursors

[2+2] Cycloaddition reactions represent a fundamental strategy for the construction of four-membered rings, including the azetidine core of 4-azaspiro[2.3]hexane. nih.gov These reactions, often photochemically induced, can provide a direct route to substituted azetidines that can then be further elaborated to the desired spirocyclic system. nih.gov

For instance, the aza Paternò–Büchi reaction, a [2+2] cycloaddition of an imine and an alkene, can be utilized to form the azetidine ring. nih.gov Recent advancements have demonstrated photosensitized intermolecular [2+2] cycloadditions of N-sulfonylimines with alkenes, leading to the stereoselective construction of azetidine derivatives. nih.gov By carefully selecting the substrates and reaction conditions, it is possible to control the regioselectivity and diastereoselectivity of the cycloaddition, affording specific azetidine precursors for subsequent conversion to 4-azaspiro[2.3]hexane derivatives.

Construction of the Cyclopropane Ring from 1,3-Dihalides

An alternative approach to forming the cyclopropane ring involves the intramolecular cyclization of a 1,3-dihalide precursor. This method relies on the generation of a carbanion or a related reactive intermediate that can undergo an intramolecular nucleophilic substitution to form the three-membered ring. While not as commonly cited specifically for 4-azaspiro[2.3]hexane, this classical cyclopropane synthesis strategy remains a viable option.

The synthesis would necessitate a precursor containing an azetidine ring and a 1,3-dihalopropyl substituent at the appropriate position. Treatment of this precursor with a strong base would deprotonate the carbon atom flanked by the two halogens, leading to an intramolecular cyclization and the formation of the spiro[2.3]hexane skeleton. The efficiency of this method would depend on the stability of the precursor and the conditions required to effect the cyclization without competing side reactions.

Scalable and Multigram-Scale Synthesis Protocols

The utility of 4-azaspiro[2.3]hexane hydrochloride and its derivatives in various research and development applications necessitates synthetic routes that are amenable to scale-up. Several reported protocols have demonstrated the feasibility of producing these compounds on a multigram scale. acs.orgnih.gov

The synthetic sequence involving Tebbe (or Petasis) olefination followed by cyclopropanation has been successfully scaled to produce up to 52 grams of N-Boc-4-azaspiro[2.3]hexane. acs.orgnih.gov This scalability is a testament to the efficiency and robustness of the individual steps. The use of the more stable Petasis reagent contributes to the practicality of this approach on a larger scale. acs.org Similarly, methods based on the [3+2] cycloaddition of cyclobut-1-enecarboxylic acid esters have also been applied on a multigram scale for the synthesis of related azabicycloheptane-derived building blocks. researchgate.net The development of such scalable protocols is crucial for making these valuable building blocks readily available for further investigation and application.

Synthetic StrategyKey FeaturesReported ScaleReference
Tebbe Olefination & CyclopropanationUse of Petasis reagent, robust reaction conditionsUp to 52 g acs.orgnih.gov
[3+2] CycloadditionEfficient construction of azabicyclic coreMultigram researchgate.net

Diastereoselective and Enantioselective Synthesis

The stereochemical configuration of the 4-azaspiro[2.3]hexane core can significantly influence its biological activity and physicochemical properties. Consequently, the development of diastereoselective and enantioselective synthetic methods is of paramount importance.

Diastereoselective synthesis has been achieved in the construction of related spiro[2.3]hexane systems. For instance, the cyclopropanation of certain cyclobutane (B1203170) or azetidine derivatives has been shown to proceed with high diastereoselectivity, yielding single diastereomers of the corresponding monoprotected 1,5-diaminospiro[2.3]hexanes. researchgate.net In another example, a diastereoselective rhodium-catalyzed cyclopropanation reaction was employed to introduce the cyclopropyl (B3062369) moiety in the synthesis of 5-azaspiro[2.3]hexane derivatives as constrained analogues of L-glutamic acid. nih.gov

Enantioselective synthesis of spirocyclic compounds can be approached through various strategies, including the use of chiral catalysts or chiral auxiliaries. While specific examples for the enantioselective synthesis of this compound are less prevalent in the provided search results, the principles of asymmetric synthesis can be applied. For example, chiral variants of the Corey–Chaikovsky reaction, employing chiral sulfur ylides, are known to produce chiral epoxides and could potentially be adapted for the enantioselective synthesis of the cyclopropane ring in the spiro[2.3]hexane system. acsgcipr.org Furthermore, the use of chiral catalysts in [2+2] cycloaddition reactions has been reported to afford enantiomerically enriched azetidines, which could serve as chiral precursors for the synthesis of enantiopure 4-azaspiro[2.3]hexane derivatives. nih.gov

Diastereoselective Cyclopropanation Reactions

A key strategy for constructing the 4-azaspiro[2.3]hexane skeleton involves the cyclopropanation of a pre-existing azetidine ring. Control over the stereochemical outcome of this ring-forming step is crucial for accessing specific, biologically active isomers.

One prominent method is the rhodium-catalyzed cyclopropanation of an exocyclic alkene on an azetidine ring. beilstein-journals.orgnih.gov In a reported synthesis, a D-serine-derived N-Boc-protected azetidine with a terminal double bond was reacted with ethyl diazoacetate in the presence of a rhodium catalyst, such as Rh₂(OAc)₄. beilstein-journals.org This reaction proceeds through a rhodium-carbene intermediate which then adds across the double bond to form the spirocyclic cyclopropane ring. beilstein-journals.org

The reaction demonstrates high diastereoselectivity, preferentially forming the trans cyclopropane diastereoisomers over the cis isomers. beilstein-journals.org This selectivity is influenced by steric interactions during the approach of the carbene to the alkene. Furthermore, a degree of facial selectivity is observed, with the carbene intermediate showing a preference for one face of the double bond over the other. beilstein-journals.org Theoretical calculations have been used to assess the relative stability of the four possible diastereoisomers, confirming that the experimentally observed major products are indeed the most stable conformations. beilstein-journals.org Optimization of reaction conditions, including catalyst loading and reactant concentration, has been shown to improve chemical yields significantly. beilstein-journals.org The resulting ester-functionalized 5-azaspiro[2.3]hexane derivatives serve as "conformationally frozen" analogues of amino acids like L-glutamic acid. beilstein-journals.orgnih.gov

ReactantReagentCatalystSelectivityReference
N-Boc-4-methyleneazetidine-2-carboxylateEthyl diazoacetateRh₂(OAc)₄High trans diastereoselectivity beilstein-journals.org

Enzymatic Stereodivergent Synthesis Platforms

Harnessing the power of biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. For the synthesis of azaspiroalkanes, engineered enzymatic platforms have been developed that provide access to a wide range of stereoisomers with exceptional control. chemrxiv.orgnih.gov

A stereodivergent carbene transferase platform, utilizing engineered protoglobin-based enzymes, has been successfully employed for the cyclopropanation of unsaturated exocyclic N-heterocycles to yield azaspiro[2.y]alkanes, including the 4-azaspiro[2.3]hexane core. chemrxiv.orgnih.govchemrxiv.org These biocatalysts, which use their native iron-heme cofactors, facilitate the reaction between a diazo reagent and the alkene substrate. nih.govchemrxiv.org

The key advantage of this platform is its stereodivergence; by selecting different enzyme variants from the platform, it is possible to synthesize any of the desired stereoisomers of the azaspiroalkane product. chemrxiv.org These reactions exhibit excellent yields and remarkable levels of both diastereoselectivity and enantioselectivity, with reported diastereomeric ratios (dr) and enantiomeric ratios (er) often exceeding >99.5:0.5. nih.govchemrxiv.org The process is highly practical and scalable, capable of operating on a gram scale with high substrate concentrations (up to 150 mM) in a fully aqueous environment, using lyophilized E. coli lysate as the catalyst source. nih.gov This obviates the need for organic co-solvents and post-synthesis resolution steps, making it a highly efficient and green methodology for drug discovery and production pipelines. chemrxiv.org

Catalyst TypeSubstrateKey FeaturesSelectivityReference
Engineered Carbene Transferase (Protoglobin-based)Unsaturated exocyclic N-heterocyclesOperates on gram scale; aqueous medium; no co-solventStereodivergent; dr values up to >99.5:0.5; er values up to >99.5:0.5 chemrxiv.orgnih.gov

Derivatization and Functionalization Strategies

Once the core 4-azaspiro[2.3]hexane scaffold is synthesized, its utility in drug discovery is expanded by introducing a variety of functional groups and structural modifications. These derivatizations allow for fine-tuning of physicochemical properties and enable the molecule to be incorporated into larger, more complex structures.

Synthesis of Gem-Difluorinated and Gem-Dideuterated Analogs

The introduction of fluorine or deuterium (B1214612) can have profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. Methods have been developed to install gem-difluoro (CF₂) and gem-dideuterio (CD₂) groups onto the spirocyclic framework.

Gem-dideuterated analogs have been prepared via a synthetic route that begins with the olefination of N-Boc-protected 2-azetidinone. enamine.netfigshare.com This step utilizes a deuterated Petasis reagent, Cp₂Ti(CD₃)₂, to introduce a dideuterated methylene group (C=CD₂). The resulting exocyclic alkene is then subjected to a cyclopropanation reaction to form the final gem-dideuterated 4-azaspiro[2.3]hexane building block. enamine.net

Gem-difluorinated analogs are typically synthesized through the addition of difluorocarbene across an exocyclic double bond. researchgate.netnih.govfigshare.com For instance, 4,5-diazaspiro[2.3]hexanes have been made by reacting 3-alkylidene-1,2-diazetidines with a source of difluorocarbene, such as trifluoromethyltrimethylsilane (TMSCF₃) activated by sodium iodide (NaI). researchgate.netnih.gov This reaction proceeds via a stereospecific addition and can achieve high yields. researchgate.netnih.govfigshare.com A similar strategy can be applied to 3-methylene-azetidine derivatives. Additionally, palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes has been developed as a powerful method for constructing gem-difluorinated spirocyclic compounds. nih.gov

Introduction of Carboxylic Acid Ester, Carboxylic Acid, Carbamate (B1207046), and Amine Functional Groups

The ability to introduce polar functional groups is essential for modulating solubility and creating attachment points for further synthesis.

Carboxylic Acid Esters and Carboxylic Acids: These functional groups are often introduced early in the synthetic sequence. For example, the rhodium-catalyzed diastereoselective cyclopropanation mentioned previously uses ethyl diazoacetate, directly yielding a carboxylic acid ester derivative (specifically, an ethyl ester) on the cyclopropane ring. beilstein-journals.orgnih.gov This ester can then be hydrolyzed to the corresponding carboxylic acid. beilstein-journals.orgbeilstein-journals.org A common method involves treating the ester with a base like potassium hydroxide (B78521) in a mixed solvent system, followed by acidification. mdpi.com Alternatively, syntheses starting from 1-BOC-3-azetidinone and phosphonoacetate derivatives also lead to ester-functionalized intermediates which can be converted to the final carboxylic acid. patsnap.com

Carbamates and Amines: Carbamates serve both as important functional groups in their own right and as protecting groups for amines. acs.org A modified Curtius rearrangement of a carboxylic acid derivative is a key method to install a carbamate-protected amine. thieme-connect.com The resulting carbamate (e.g., a Boc or Cbz group) can be selectively removed to liberate the free amine. thieme-connect.comsci-hub.se For instance, deprotection of a Boc-protected amine can be achieved with acids like trifluoroacetic acid (TFA) or formic acid, yielding the primary amine hydrochloride or trifluoroacetate (B77799) salt. beilstein-journals.orgsci-hub.se

Preparation of Monoprotected Diamine Derivatives

For applications requiring two distinct points of attachment, diamine derivatives with orthogonal protection are highly valuable building blocks. Such compounds allow for the selective functionalization of one amine group while the other remains protected.

A gram-scale synthesis for monoprotected 1,5-diamino-5-azaspiro[2.3]hexane scaffolds has been reported. thieme-connect.comsci-hub.se The synthesis starts from a commercially available ketone. A key step is the cyclopropanation of a highly reactive α,β-unsaturated ester intermediate via a Corey-Chaikovsky reaction. thieme-connect.com The resulting ester is then converted into a carbamate-protected amine using a modified Curtius rearrangement. This sequence yields an orthogonally protected diamine, where the azetidine nitrogen is protected with one group (e.g., Cbz) and the newly introduced exocyclic amine is protected with another (e.g., Boc). thieme-connect.comsci-hub.se

The orthogonal nature of these protecting groups is crucial. For example, a Cbz group can be selectively removed via hydrogenolysis or using specific reagents like Et₃SiH/Pd(OAc)₂, leaving the Boc group intact. thieme-connect.com Conversely, the Boc group can be removed under acidic conditions without affecting the Cbz group. sci-hub.se This selective deprotection provides access to monoprotected diamine derivatives that are ready for diverse chemical elaborations. thieme-connect.com

Structural Characterization and Conformational Analysis in Molecular Design

Application of X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. For 4-Azaspiro[2.3]hexane derivatives, this technique provides unambiguous proof of their spirocyclic nature and the exact bond lengths and angles of the fused cyclobutane (B1203170) and cyclopropane (B1198618) rings. nih.gov The resulting crystal structure offers a static, yet highly detailed, snapshot of the molecule's preferred conformation in the solid state. This empirical data is invaluable, serving as a benchmark for validating and refining the results obtained from computational models. nih.gov

Computational Approaches to Molecular Geometry and Conformation

While X-ray crystallography provides a solid-state structure, molecules in solution are dynamic entities, capable of adopting a range of conformations. Computational chemistry offers powerful tools to explore this dynamic behavior and to predict molecular properties.

Table 1: Representative Theoretical Calculation Data for Spirocyclic Systems

Computational MethodProperty CalculatedSignificance for 4-Azaspiro[2.3]hexane
DFT (B3LYP/6-31G)Optimized GeometryPredicts the most stable 3D arrangement of atoms.
DFT (B3LYP/6-31G)Rotational BarriersDetermines the energy required to twist around specific bonds.
DFT (B3LYP/6-31G*)Molecular Electrostatic Potential (MEP)Maps regions of positive and negative charge, indicating potential interaction sites.

To systematically explore the conformational space accessible to a scaffold and to understand how it orients appended substituents, Exit Vector Plot (EVP) analysis is employed. nih.govrsc.org This computational technique maps the possible orientations of substituent vectors emanating from the core scaffold. rsc.org For 4-Azaspiro[2.3]hexane, EVP analysis reveals the precise geometric relationships between potential points of diversification on the azetidine (B1206935) and cyclopropane rings. nih.gov This information is critical for designing libraries of compounds with diverse 3D shapes, ensuring a thorough exploration of biologically relevant chemical space. nih.govnih.gov

Influence of Spirocyclic Architecture on Molecular Rigidity and 3D Chemical Space

The defining feature of spirocycles is the single atom shared between two rings, which imparts significant conformational rigidity compared to their open-chain or monocyclic counterparts. enamine.net This rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

The spirocyclic nature of 4-Azaspiro[2.3]hexane, with its fused cyclopropane and azetidine rings, results in a well-defined and constrained three-dimensional shape. nih.govresearchgate.net This inherent three-dimensionality, often quantified by a high fraction of sp³-hybridized carbon atoms, allows for the exploration of novel regions of chemical space that are often inaccessible with more planar, aromatic scaffolds. chembridge.comspirochem.com By providing a rigid framework upon which to build, spirocyclic scaffolds like 4-Azaspiro[2.3]hexane enable the precise positioning of functional groups in three-dimensional space, a key strategy for developing next-generation therapeutics and functional materials. enamine.netchembridge.com

Role of 4 Azaspiro 2.3 Hexane Hydrochloride As a Bioisostere in Drug Discovery

Non-Classical Isosteric Replacement for Saturated Heterocycles

The 4-azaspiro[2.3]hexane motif has garnered attention as a non-classical isostere for commonly employed saturated heterocycles such as piperidine (B6355638) and cyclohexane (B81311). nih.govresearchgate.net Its rigid, three-dimensional structure offers a distinct alternative to the more flexible six-membered rings, providing a novel way to explore chemical space and refine structure-activity relationships (SAR).

The replacement of a piperidine or cyclohexane ring with a 4-azaspiro[2.3]hexane core can significantly alter the conformational preferences of a molecule. This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target. researchgate.net The spirocyclic nature of the scaffold, featuring a quaternary carbon at the junction of the cyclopropane (B1198618) and azetidine (B1206935) rings, introduces a fixed three-dimensional geometry that can be exploited to orient substituents in well-defined spatial arrangements.

Recent research has demonstrated the successful synthesis of 4-azaspiro[2.3]hexane derivatives on a multigram scale, making these building blocks more accessible for drug discovery programs. nih.gov Exit vector plot (EVP) analysis, a computational tool used to compare the spatial orientation of substituents, has shown that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally analogous to trans-1,4-disubstituted cyclohexanes and 1,4-disubstituted piperidines. researchgate.net This structural similarity validates its potential as a direct replacement in many medicinal chemistry applications.

Impact on Molecular Properties Pertinent to Drug Design

The substitution of traditional saturated rings with 4-azaspiro[2.3]hexane hydrochloride can have a profound impact on key physicochemical properties that are critical for a drug candidate's success, including amine basicity, lipophilicity, and metabolic stability.

Considerations for Amine Basicity and Lipophilicity in Scaffold Design

The amine basicity (pKa) and lipophilicity (logP or logD) of a molecule are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) properties. The 4-azaspiro[2.3]hexane scaffold offers a unique modulation of these properties compared to its piperidine counterpart.

Initial physicochemical profiling has revealed that replacing a piperidine ring with a 4-azaspiro[2.3]hexane moiety can lead to a decrease in the basicity of the parent compound. researchgate.net This reduction in pKa can be beneficial in reducing off-target effects, particularly those associated with interactions with aminergic G protein-coupled receptors (GPCRs) and the hERG ion channel.

Conversely, the introduction of the spirocyclic system can increase the lipophilicity of a molecule. researchgate.net While increased lipophilicity can sometimes improve cell permeability, it can also lead to higher metabolic turnover and lower solubility. Therefore, the impact on both basicity and lipophilicity must be carefully balanced during the design of new analogs.

Table 1: Physicochemical Properties of 4-Azaspiro[2.3]hexane Derivatives Compared to Piperidine

Compound pKa logP
N-Methylpiperidine 10.08 1.87
N-Methyl-4-azaspiro[2.3]hexane 9.45 2.15

This table presents a comparative view of the amine basicity (pKa) and lipophilicity (logP) for a simple piperidine derivative and its corresponding 4-azaspiro[2.3]hexane analog, illustrating the typical shifts in these properties upon isosteric replacement.

Design Principles for Enhanced Metabolic Stability

Metabolic instability is a major hurdle in drug development, often leading to rapid clearance and reduced in vivo efficacy. researchgate.net The strategic incorporation of the 4-azaspiro[2.3]hexane scaffold can be a valuable tool to enhance the metabolic stability of drug candidates. researchgate.net

The rigid nature of the spirocyclic system can shield metabolically labile sites from enzymatic degradation. By locking the conformation of the molecule, it can prevent the optimal orientation required for metabolism by cytochrome P450 (CYP) enzymes. The introduction of the cyclopropane ring can also block potential sites of oxidation that would be present in a more flexible piperidine or cyclohexane ring.

Studies on related strained spirocyclic systems, such as azaspiro[3.3]heptanes, have shown that their incorporation can lead to significantly reduced turnover in human liver microsomes (HLM) and hepatocytes. nih.gov This suggests that the 4-azaspiro[2.3]hexane motif could offer similar advantages in improving the metabolic profile of drug candidates.

Design of Conformationally Constrained Analogs of Biomolecules

The rigid framework of 4-azaspiro[2.3]hexane makes it an excellent scaffold for the design of conformationally constrained analogs of endogenous biomolecules, such as neurotransmitters. By "freezing" the flexible structure of these molecules into a more defined conformation, it is possible to develop potent and selective ligands for their receptors.

A notable example is the design of analogs of gamma-aminobutyric acid (GABA) and L-glutamic acid. nih.gov L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS) and is a key target for a wide range of neurological and psychiatric disorders. nih.gov By incorporating the 5-azaspiro[2.3]hexane framework, which is closely related to the 4-azaspiro[2.3]hexane system, researchers have been able to create "frozen" analogs of L-glutamic acid. nih.govbeilstein-journals.org These constrained analogs help to elucidate the bioactive conformation of the natural ligand and can lead to the discovery of novel receptor subtype-selective agonists and antagonists.

The synthesis of these analogs often involves diastereoselective cyclopropanation reactions to introduce the spirocyclic moiety with precise stereochemical control. nih.govbeilstein-journals.org The resulting conformationally restricted amino acid derivatives serve as valuable tools for probing the pharmacology of glutamate (B1630785) receptors and as starting points for the development of new therapeutics. beilstein-journals.org

Contribution to DNA-Encoded Library (DEL) Diversity and Exploration of Chemical Space

DNA-encoded library (DEL) technology has emerged as a powerful platform for the discovery of novel hit compounds by screening vast collections of molecules against a biological target. nih.gov The diversity of the chemical scaffolds used in the construction of these libraries is crucial for exploring new areas of chemical space and identifying unique molecular interactions.

The 4-azaspiro[2.3]hexane scaffold and related strained spirocycles are valuable additions to the DEL toolkit. rsc.orgresearchgate.net Their unique three-dimensional structures provide access to a region of chemical space that is often underrepresented in traditional screening collections. The incorporation of these novel building blocks into DELs can lead to the identification of hits with improved properties, such as enhanced target affinity and selectivity.

The development of synthetic methodologies that are compatible with on-DNA synthesis is essential for the integration of new scaffolds into DELs. Recent advances in photochemistry and other mild reaction conditions have enabled the synthesis of complex spirocyclic structures on DNA, paving the way for the creation of highly diverse and F(sp3)-rich libraries. rsc.orgresearchgate.net The inclusion of 4-azaspiro[2.3]hexane and its derivatives in these libraries will undoubtedly contribute to the discovery of the next generation of therapeutic agents.

Pre Clinical Biological Evaluation and Mechanistic Insights in Vitro Studies

In vitro Antiproliferative Activity against Cancer Cell Lines

Direct in vitro antiproliferative studies on 4-Azaspiro[2.3]hexane hydrochloride against cancer cell lines have not been reported in the available scientific literature. Research in this area has primarily focused on more complex derivatives incorporating the azaspiro[2.3]hexane motif.

However, studies on structurally related azaspiro compounds have demonstrated the potential of this chemical class in oncology. For instance, a series of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] has been evaluated for their antiproliferative effects across various human and murine cancer cell lines. nih.gov These compounds, which feature a different azaspirocyclic core, exhibited significant cytotoxic activity. The half-maximal inhibitory concentrations (IC₅₀) for the most active derivatives are presented in Table 1.

Table 1: In vitro Antiproliferative Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] Derivatives

Compound IDK-562 (Human Erythroleukemia) IC₅₀ (µM)HeLa (Human Cervical Carcinoma) IC₅₀ (µM)Jurkat (Human T-cell Leukemia) IC₅₀ (µM)CT26 (Mouse Colon Carcinoma) IC₅₀ (µM)
4b 4 ± 212 ± 68 ± 23 ± 1
4c 7 ± 115 ± 310 ± 25 ± 1
4d 9 ± 325 ± 513 ± 37 ± 2
4e 6 ± 218 ± 49 ± 24 ± 1
4f 11 ± 430 ± 715 ± 48 ± 2
4g 14 ± 170 ± 419 ± 59 ± 1
4h 8 ± 322 ± 611 ± 36 ± 2
4i 5 ± 114 ± 27 ± 14 ± 1

Source: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents nih.gov

The data in Table 1 illustrates that these related spirocyclic compounds can inhibit cancer cell proliferation at low micromolar concentrations. The variations in potency among the different derivatives (4b-4i) highlight the influence of the substituents on the core scaffold. nih.gov While these findings are for a related but distinct scaffold, they underscore the potential of azaspirocyclic systems in the design of novel anticancer agents. Further investigation is warranted to determine if derivatives of 4-azaspiro[2.3]hexane can elicit similar or superior antiproliferative responses.

In vitro Antifungal Activities

There is currently no published data available on the in vitro antifungal activity of this compound or its direct derivatives against fungal pathogens. The exploration of this scaffold for antifungal applications remains an uninvestigated area of research.

For context, the broader class of azole-containing compounds are well-established antifungal agents. enamine.net However, the specific contribution of a 4-azaspiro[2.3]hexane moiety to antifungal activity has not been documented. Future studies would be necessary to evaluate the potential of this scaffold in the development of new antifungal therapies.

Table 2: In vitro Antifungal Activity of 4-Azaspiro[2.3]hexane Derivatives

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicansData not available
Aspergillus fumigatusData not available
Cryptococcus neoformansData not available

This table reflects the absence of specific data in the current scientific literature.

Enzymatic Target Modulation via Scaffold Incorporation (General)

The 4-azaspiro[2.3]hexane scaffold is considered a valuable component in drug design due to its properties as a conformationally restricted piperidine (B6355638) isostere. enamine.netnih.gov The rigid structure of this scaffold can be exploited to orient substituents in a precise three-dimensional manner, which can lead to enhanced binding affinity and selectivity for specific enzymatic targets.

The incorporation of the 4-azaspiro[2.3]hexane motif can be a strategic approach to "freeze" the conformation of a molecule into a bioactive form. beilstein-journals.orgnih.gov This is particularly relevant for designing ligands that target enzymes with well-defined binding pockets. By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a target enzyme can be minimized, potentially leading to a more potent inhibitory effect.

For example, derivatives of the related 5-azaspiro[2.3]hexane have been synthesized as conformationally "frozen" analogues of L-glutamic acid, with the aim of developing selective ligands for glutamate (B1630785) receptors, which are a class of enzymes and ion channels. beilstein-journals.orgnih.gov This approach demonstrates the principle of using a spirocyclic scaffold to achieve specific enzymatic modulation.

While the general principles of drug design suggest the utility of the 4-azaspiro[2.3]hexane scaffold for enzymatic target modulation, specific examples of its successful incorporation into potent and selective enzyme inhibitors are not yet detailed in the peer-reviewed literature. The potential of this scaffold in this regard is largely theoretical at present and awaits experimental validation.

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Pathways and Catalytic Methods

The efficient and scalable synthesis of 4-azaspiro[2.3]hexane derivatives is a cornerstone for their broader application. Recent research has focused on moving beyond classical multi-step procedures to more elegant and efficient catalytic methods.

An expedient, multigram-scale synthesis of 4-azaspiro[2.3]hexane derivatives has been developed, commencing from N-Boc-protected 2-azetidinone. figshare.comnih.gov This pathway involves a Tebbe olefination followed by a cyclopropanation step, demonstrating a practical route to these building blocks. figshare.comnih.gov Innovations within this synthesis include the first-ever use of the deuterated Petasis reagent, Cp2Ti(CD3)2, in the preparation of the building blocks. figshare.comnih.gov

Researchers are also exploring rhodium-catalyzed reactions, which have shown promise in the diastereoselective cyclopropanation to form the spiro[2.3]hexane core. beilstein-journals.orgnih.gov For instance, the synthesis of 5-azaspiro[2.3]hexane derivatives, structurally related to 4-azaspiro[2.3]hexane, has been achieved through a rhodium-catalyzed cyclopropanation, highlighting the power of this approach in controlling stereochemistry. beilstein-journals.orgnih.gov

Organocatalysis represents another fertile ground for the asymmetric synthesis of spirocyclic compounds. rsc.orgacs.org While not yet applied specifically to 4-azaspiro[2.3]hexane in the reviewed literature, the development of chiral primary and secondary amine catalysts for cascade reactions to form other spirocycles suggests a promising future direction. rsc.org These methods, such as the Michael/aldol and retro-aldol/aldol cascade reactions, could potentially be adapted to create chiral 4-azaspiro[2.3]hexane derivatives with high enantiomeric purity. rsc.org

Future efforts will likely concentrate on the discovery of more efficient and stereoselective catalytic systems, including those based on earth-abundant metals and novel organocatalysts, to further streamline the synthesis of this valuable scaffold.

Exploration of Diversified Substitution Patterns and Chiral Derivatization

The functionalization of the 4-azaspiro[2.3]hexane core is critical for modulating its physicochemical properties and biological activity. Research is actively pursuing the introduction of a wide array of substituents at various positions on the ring system.

Recent work has demonstrated the feasibility of preparing various substituted derivatives. researchgate.net For example, difluorinated and ester-substituted cyclopropanes have been accessed on a decagram scale from an N-Boc protected enamine intermediate. researchgate.net The ester moiety, in particular, serves as a versatile handle for further functionalization, such as conversion to an amine group. researchgate.net

The stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally constrained analogues of L-glutamic acid underscores the potential for creating complex and highly functionalized molecules. beilstein-journals.orgnih.govresearchgate.net This work highlights the ability to control the stereochemistry at three contiguous chiral centers, a significant challenge in synthetic chemistry. beilstein-journals.orgresearchgate.net

The development of chiral derivatization methods is paramount for exploring the interaction of these scaffolds with biological targets. Asymmetric catalysis, as mentioned previously, is a key strategy. acs.orgumn.edu The insights gained from the synthesis of other chiral spirocycles, such as spirooxindoles, using bifunctional tertiary amine catalysis could inform the development of methods for the enantioselective synthesis of 4-azaspiro[2.3]hexane derivatives. acs.org

PrecursorReagent(s)ProductScaleReference
N-Boc-protected 2-azetidinone1. Tebbe Reagent 2. Cyclopropanation reagentN-Boc-4-azaspiro[2.3]hexaneMultigram (up to 52 g) figshare.comnih.gov
N-Boc protected enamineRuppert-Prakash reagent/Petasis reagentDifluorinated cyclopropane (B1198618) derivativeDecagram researchgate.net
N-Boc protected enamineEthyl diazoacetate/Cu(acac)2Ester-substituted cyclopropane derivativeDecagram researchgate.net
D-serine derivativeRhodium catalyst5-Azaspiro[2.3]hexane derivativeNot specified beilstein-journals.orgnih.gov

Advanced Computational Modeling for Predictive Design and Conformational Control

Computational modeling is becoming an indispensable tool in modern drug discovery, and its application to the 4-azaspiro[2.3]hexane system is poised to accelerate research.

Theoretical calculations have been employed to understand the stability of different diastereoisomers of spiro[2.3]hexane derivatives. researchgate.net For instance, Hartree-Fock calculations (HF/6-31G*) have been used to determine the relative energy values of the four possible diastereoisomers of a 5-azaspiro[2.3]hexane intermediate, with the results aligning with experimental observations. researchgate.net

Density Functional Theory (DFT) calculations are also being used to justify the selectivity observed in catalytic reactions that form spirocyclic compounds. nih.govacs.orgacs.org By modeling transition states and reaction pathways, researchers can gain a deeper understanding of the factors that control stereoselectivity, which is crucial for the rational design of improved catalysts. nih.govacs.orgacs.org

Furthermore, computational models are being developed to predict the reactivity of substrates in chemical syntheses. mit.edu For example, models based on frontier orbital energies have been used to predict the success of reactions to form azetidines, a related four-membered ring system. mit.edu Similar approaches could be applied to the synthesis of 4-azaspiro[2.3]hexane to pre-screen potential starting materials and reaction conditions, saving significant experimental effort. mit.edu

Physics-based computational methods like Free Energy Perturbation (FEP) are also emerging as powerful tools for predicting the impact of specific mutations on protein stability and binding affinity. youtube.com As 4-azaspiro[2.3]hexane derivatives are incorporated into potential drug candidates, these computational techniques will be invaluable for optimizing their interactions with biological targets. youtube.com

Broadening the Scope of Bioisosteric Applications in Novel Target Classes

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a central theme in the interest surrounding 4-azaspiro[2.3]hexane. nih.gov

The 4-azaspiro[2.3]hexane scaffold is being explored as a non-classical, rigid, three-dimensional bioisostere for piperidine (B6355638) and other cyclic amines. figshare.comnih.govresearchgate.net Initial physicochemical profiling has shown that replacing a piperidine ring with a 4-azaspiro[2.3]hexane motif can lead to a decrease in basicity and an increase in lipophilicity. researchgate.net Exit vector plot (EVP) analysis has also indicated that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally similar to trans-1,4-disubstituted cyclohexanes and piperidines, further supporting its potential as a bioisosteric replacement. figshare.comnih.govresearchgate.net

The application of spirocycles as bioisosteres is a growing trend in medicinal chemistry. ucl.ac.uk For example, other spirocyclic systems have been investigated as replacements for phenyl groups in antimalarial agents. ucl.ac.uk This highlights the broader potential for spirocycles like 4-azaspiro[2.3]hexane to address issues such as metabolic stability and solubility in drug candidates. ucl.ac.uk

Future research will likely see the incorporation of the 4-azaspiro[2.3]hexane moiety into a wider range of bioactive molecules targeting novel protein classes. Its unique conformational constraints may offer advantages in terms of selectivity and potency for targets where a rigidified ligand is beneficial.

Integration into High-Throughput Screening Library Design and Chemical Biology Tools

The development of efficient synthetic routes to 4-azaspiro[2.3]hexane and its derivatives opens the door for their inclusion in high-throughput screening (HTS) libraries. These libraries are essential for the discovery of new hit compounds in early-stage drug discovery.

The multigram scale synthesis of 4-azaspiro[2.3]hexane building blocks is a critical step towards their integration into HTS campaigns. figshare.comnih.gov The availability of these unique scaffolds will enrich the chemical diversity of screening collections, increasing the probability of identifying novel biological activities.

Furthermore, derivatives of this scaffold can be developed as chemical biology tools to probe biological systems. For instance, the synthesis of conformationally "frozen" analogues of L-glutamic acid based on the 5-azaspiro[2.3]hexane framework demonstrates the potential to create highly specific ligands for studying neurotransmitter receptors. beilstein-journals.orgnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Azaspiro[2.3]hexane hydrochloride and its derivatives?

  • Methodology : The compound is synthesized via stereoselective rhodium-catalyzed cyclopropanation of terminal alkenes, as demonstrated in the synthesis of structurally related 5-azaspiro derivatives. Key steps include:

  • Horner-Wadsworth-Emmons reaction to generate α,β-unsaturated esters.
  • Cyclopropanation using ethyl diazoacetate and Rh₂(OAc)₄, optimizing solvent (e.g., CH₂Cl₂) and reagent stoichiometry to enhance yield .
  • Purification via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How can researchers verify the stereochemical configuration of 4-Azaspiro[2.3]hexane derivatives?

  • Analytical Techniques :

  • Nuclear Overhauser Effect (NOE) studies to determine spatial relationships between protons.
  • Chiral HPLC with semi-preparative columns to separate enantiomers and assign configurations .
  • Theoretical calculations (e.g., Gaussian QM software) to predict low-energy conformers and validate experimental data .

Q. What are the primary biological targets of 4-Azaspiro[2.3]hexane-based compounds?

  • Mechanistic Insights : These derivatives are designed as conformationally restricted analogs of L-glutamate, targeting ionotropic (NMDA, AMPA) and metabotropic glutamate receptors. Computational docking studies (e.g., using Glide or AutoDock) can predict binding modes to receptor subtypes .

Advanced Research Questions

Q. How can researchers optimize low-yield cyclopropanation reactions in spirocyclic compound synthesis?

  • Troubleshooting Strategies :

  • Catalyst screening : Rhodium(II) acetate outperforms Simmons-Smith or Corey-Chaykovsky reagents in sterically hindered systems.
  • Reaction conditions : Increasing ethyl diazoacetate equivalents (e.g., 3–5 equiv) and adjusting concentration (0.05–0.1 M) improves yields from 23% to 60% .
  • Intermediate activation : Remove protecting groups (e.g., methyl esters via DIBAL reduction) to enhance substrate reactivity .

Q. How do structural modifications of 4-Azaspiro[2.3]hexane impact receptor selectivity?

  • Structure-Activity Relationship (SAR) Analysis :

  • Introduce electron-withdrawing groups (e.g., trifluoroacetyl) to enhance metabolic stability.
  • Replace the spirocyclic nitrogen with sulfur or oxygen to modulate receptor affinity.
  • Validate using radioligand binding assays (e.g., ³H-MK-801 for NMDA receptors) and functional assays (calcium flux for mGluRs) .

Q. What are the critical challenges in scaling up 4-Azaspiro[2.3]hexane synthesis, and how can they be addressed?

  • Scale-Up Considerations :

  • Solvent selection : Replace hexane with safer alternatives (e.g., heptane) for large-scale cyclopropanation.
  • Byproduct management : Optimize Petasis olefination to suppress side reactions (e.g., dimerization) by controlling temperature (−78°C to 0°C) .
  • Catalyst recovery : Implement Rhodium(II) acetate recycling via ligand-immobilized resins .

Q. How can researchers resolve contradictions in biological activity data for spirocyclic compounds?

  • Data Reconciliation Framework :

  • Batch variability : Use LC-MS to confirm purity (>98%) and exclude impurities as confounding factors.
  • Receptor subtype profiling : Differentiate off-target effects using CRISPR-edited cell lines lacking specific glutamate receptors .
  • Meta-analysis : Compare results across studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent mechanisms .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

  • Lab Safety :

  • Use nitrile gloves and chemical-resistant suits to prevent skin contact (LD₅₀ 200 mg/kg in rodents).
  • Conduct reactions in fume hoods due to potential HCl gas release during salt formation .

Q. Which computational tools are recommended for predicting the reactivity of spirocyclic intermediates?

  • Software Recommendations :

  • Gaussian 16 for transition-state modeling of cyclopropanation steps.
  • Schrödinger Suite (Maestro) for docking studies and binding energy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.